molecular formula C11H10O3 B071883 Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate CAS No. 160559-13-7

Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate

Cat. No.: B071883
CAS No.: 160559-13-7
M. Wt: 190.19 g/mol
InChI Key: SJKXKYURYIQHPI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C11H10O3. It is a derivative of phenylpropanoic acid and features an ethyl ester group attached to a propynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate typically involves the esterification of 3-(2-hydroxyphenyl)prop-2-ynoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active sites, while the ester group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar in structure but with a different position of the hydroxyl group.

    Ethyl 3-(3-hydroxyphenyl)prop-2-enoate: Another isomer with the hydroxyl group in the meta position.

Uniqueness

Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. The ortho position of the hydroxyl group relative to the ester group can lead to distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

ethyl 3-(2-hydroxyphenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKXKYURYIQHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549075
Record name Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160559-13-7
Record name Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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